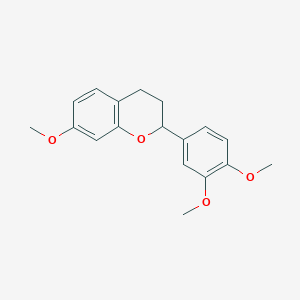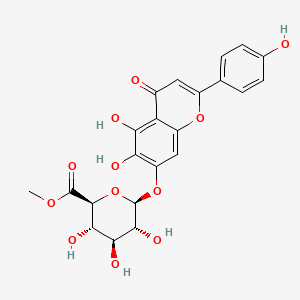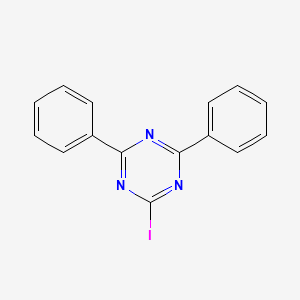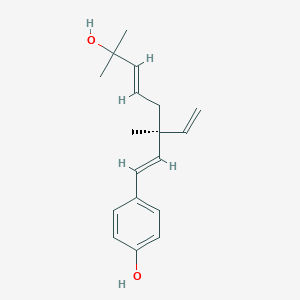
ロジオリン
概要
説明
ロジオリンは、ロディオラ属、特にロディオラ・ロゼアから得られる化合物です。ロディオラはベンケイソウ科に属する多年草であり、アジアやヨーロッパ諸国では伝統医学で広く使用されています。 ロジオリンは、適応原性、神経保護、抗腫瘍、心臓保護、抗うつ作用で知られています .
科学的研究の応用
Rhodiolin has a wide range of scientific research applications, including:
Chemistry: Rhodiolin is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Rhodiolin is investigated for its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Medicine: Rhodiolin is used in the development of drugs for treating conditions such as depression, anxiety, and cardiovascular diseases.
作用機序
ロジオリンは、いくつかの分子標的および経路を通じてその効果を発揮します。それは、気分調節に関与するセロトニンやドーパミンなどの神経伝達物質の活性を調節することが知られています。ロジオリンはまた、抗酸化特性を持ち、細胞を酸化ストレスから保護するのに役立ちます。 さらに、それはストレス応答と炎症に関与する遺伝子の発現に影響を与えます .
類似の化合物との比較
ロジオリンは、次のようなロディオラから得られる他の化合物と比較されることがよくあります。
サリドロシド: 抗疲労作用と抗ストレス作用で知られています。
ロサビン: 抗酸化作用と抗炎症作用を示します。
ロザリン: ロサビンと同様に、神経保護特性も備えています。
ロジン: 他の生物活性化合物を合成するための前駆体.
ロジオリンは、その幅広い生物活性と、さまざまな治療的用途の可能性を持つため、ユニークです。 適応原性、神経保護、心臓保護の効果を組み合わせることで、製薬および栄養補助食品業界における研究開発にとって貴重な化合物となっています .
生化学分析
Biochemical Properties
Rhodiolin interacts with various enzymes, proteins, and other biomolecules. These compounds are thought to be critical for the plant’s observed adaptogenic effects .
Cellular Effects
Rhodiolin has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, Rhodiolin is known to increase 5-hydroxytryptamine and serotonin receptor expression .
Molecular Mechanism
At the molecular level, Rhodiolin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as µ-opioid receptor and κ-opiate receptor agonists, promoting the release of β-endorphin and exerting an anxiolytic, antiarrhythmic, and hypotensive action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rhodiolin change over time. It has been shown to protect human cortical neurons from oxidative stress and optimize Ca 2+ homeostasis .
Dosage Effects in Animal Models
The effects of Rhodiolin vary with different dosages in animal models. It has been shown to improve some indices of free radical control and energy metabolism, increasing liver superoxide dismutase and glutathione peroxidase activity of antioxidant enzymes, stabilizing blood sugar, increasing liver glycogen and muscle glycogen reserves, and increasing the metabolism of fat .
Metabolic Pathways
Rhodiolin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Rhodiolin is transported and distributed within cells and tissues. It has been shown to increase mitochondrial mass and up-regulate mitochondrial biogenesis factors .
Subcellular Localization
Current studies suggest that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
準備方法
合成経路と反応条件
ロジオリンの合成には、ロディオラ植物からの化合物の抽出を含むいくつかのステップが含まれます。抽出プロセスは通常、エタノール、メタノール、または水を用いた溶媒抽出法を用います。 次に、粗抽出物は、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を用いて精製され、ロジオリンが単離されます .
工業生産方法
ロジオリンの工業生産には、ロディオラ植物からの大規模抽出が含まれます。植物は収穫され、乾燥させ、細かい粉末に粉砕されます。次に、粉末を溶媒抽出にかけ、HPLCで精製します。 精製されたロジオリンは、その後、さまざまな医薬品および栄養補助食品に配合されます .
化学反応の分析
反応の種類
ロジオリンは、次のようないくつかの種類の化学反応を受けます。
酸化: ロジオリンは酸化されて、さまざまな酸化誘導体になります。
還元: 還元反応は、ロジオリンを還元型に変換できます。
一般的な試薬と条件
ロジオリンの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな触媒などがあります。 反応は通常、目的の生成物の生成を確実にするために、制御された温度とpH条件下で行われます .
生成される主な生成物
ロジオリンの反応から生成される主な生成物には、酸化誘導体、還元型、およびさまざまな官能基を持つ置換された化合物などがあります。 これらの生成物は、さまざまな生物活性を持っており、その潜在的な治療的用途について研究されています .
科学研究の応用
ロジオリンは、次のような幅広い科学研究の応用を持っています。
化学: ロジオリンは、その化学的性質と、他の生物活性化合物を合成するための前駆体としての可能性について研究されています。
生物学: ロジオリンは、細胞プロセスに対するその効果と、さまざまな疾患の治療薬としての可能性について調査されています。
医学: ロジオリンは、うつ病、不安、心臓血管疾患などの治療のための薬の開発に使用されています。
類似化合物との比較
Rhodiolin is often compared with other compounds derived from Rhodiola, such as:
Salidroside: Known for its anti-fatigue and anti-stress properties.
Rosavin: Exhibits antioxidant and anti-inflammatory effects.
Rosarin: Similar to Rosavin, with additional neuroprotective properties.
Rosin: A precursor for synthesizing other bioactive compounds.
Rhodiolin is unique due to its broad spectrum of biological activities and its potential for use in various therapeutic applications. Its combination of adaptogenic, neuroprotective, and cardioprotective effects makes it a valuable compound for research and development in the pharmaceutical and nutraceutical industries .
特性
IUPAC Name |
(2R,3R)-6,8-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O10/c1-32-16-8-12(4-7-14(16)28)22-18(10-26)34-24-17(33-22)9-15(29)19-20(30)21(31)23(35-25(19)24)11-2-5-13(27)6-3-11/h2-9,18,22,26-29,31H,10H2,1H3/t18-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVCYOFRCMBMKD-XMSQKQJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rhodiolin and where is it found?
A: Rhodiolin, also known as rhodionin, is a flavonoid compound found in plants of the Rhodiola genus, particularly Rhodiola rosea and Rhodiola sachalinensis. [, , , ] These plants are traditionally used for their adaptogenic properties, helping the body cope with stress. []
Q2: What is the chemical structure and formula of Rhodiolin?
A: While the provided abstracts don't explicitly detail the spectroscopic data for Rhodiolin, they confirm its classification as a flavonoid. For comprehensive structural information, further investigation into specific chemistry databases or literature focusing on Rhodiolin's isolation and characterization would be necessary. [, , ]
Q3: Have there been any studies on the effects of Rhodiolin on hypoxia?
A: While not directly focused on Rhodiolin, one study investigated the effects of bioactive compounds from Rhodiola crenulata on Hypoxia-Inducible Factor-1α (HIF-1α) expression. Interestingly, Tyrosol and Salidroside, compounds found alongside Rhodiolin in Rhodiola species, were shown to upregulate HIF-1α mRNA expression. [] This finding suggests a potential area for further research into Rhodiolin's role in hypoxia pathways.
Q4: Has Rhodiolin been investigated for its potential in treating specific diseases?
A: While the provided research doesn't focus on Rhodiolin as a primary treatment for specific diseases, it highlights its presence in Rhodiola extracts. Notably, a study explored a herbal preparation containing Rhodiola rosea, along with Potentilla alba and Scutellaria baicalensis, for its potential benefits in individuals with subclinical hypothyroidism. [] Further research is needed to isolate the specific effects of Rhodiolin within this complex mixture.
Q5: What is the stability of Rhodiolin under different conditions?
A5: The provided research abstracts don't offer specific details on the stability of Rhodiolin under various conditions. Evaluating a compound's stability often involves assessing factors like temperature, pH, light exposure, and storage conditions. Further research focused on Rhodiolin's stability would be valuable for understanding its potential applications and limitations.
Q6: What analytical techniques are typically used to study Rhodiolin?
A: Although not explicitly stated, the research suggests common analytical techniques used to identify and characterize compounds like Rhodiolin, including High-Performance Liquid Chromatography (HPLC) for separation and quantification. [, ] Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed for structural elucidation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


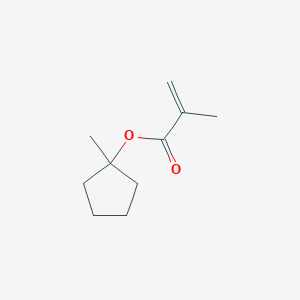

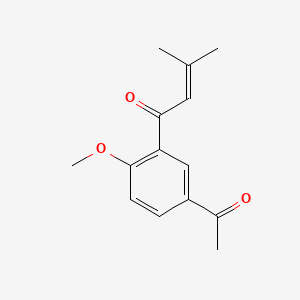
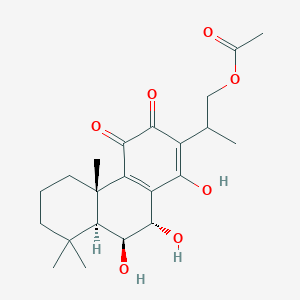

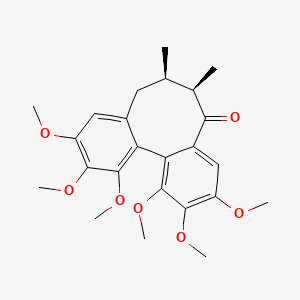
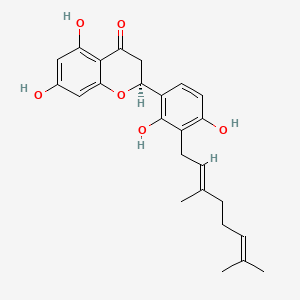
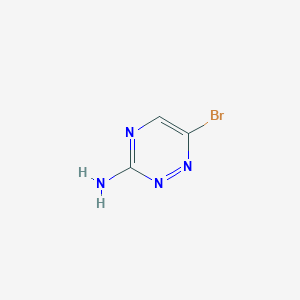

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)
